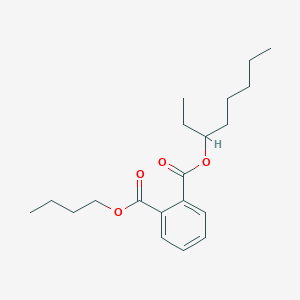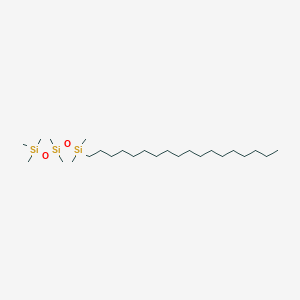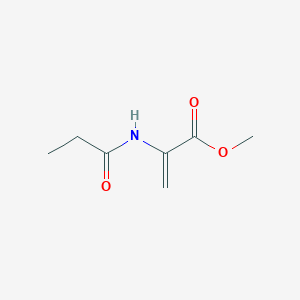
Methyl 2-propanamidoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-propanamidoprop-2-enoate is an organic compound with the molecular formula C6H9NO3. It is a derivative of propanamide and prop-2-enoate, combining the properties of both functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-propanamidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 2-methylpropanamide under specific conditions. The reaction typically requires a catalyst, such as benzoyl peroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk polymerization techniques. This process uses vinyl acetate as a starting material, with acetic acid and benzoyl peroxide as initiators. The reaction is conducted in a solvent at a controlled temperature to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-propanamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Methyl 2-propanamidoprop-2-enoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of adhesives, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of methyl 2-propanamidoprop-2-enoate involves its interaction with various molecular targets. The compound can undergo hydrolysis to form acrylic acid and propanamide, which can then participate in further reactions. The pathways involved include nucleophilic attack on the ester or amide groups, leading to the formation of intermediate products .
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with similar reactivity but lacking the ester group.
Methyl acrylate: An ester with similar reactivity but lacking the amide group.
2-Methylpropanamide: An amide with a similar structure but different reactivity due to the absence of the ester group.
Uniqueness
Methyl 2-propanamidoprop-2-enoate is unique due to its combination of ester and amide functional groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile compound in both synthetic and industrial applications.
Propiedades
Número CAS |
445396-91-8 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl 2-(propanoylamino)prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(9)8-5(2)7(10)11-3/h2,4H2,1,3H3,(H,8,9) |
Clave InChI |
GJFWYWNVPMXHIK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


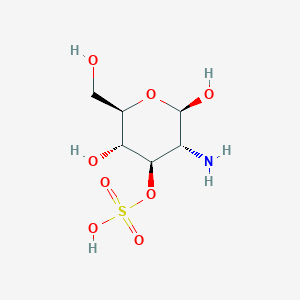
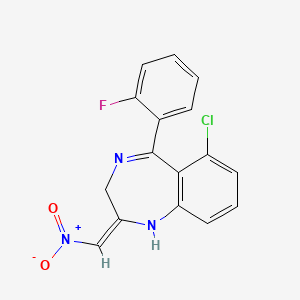
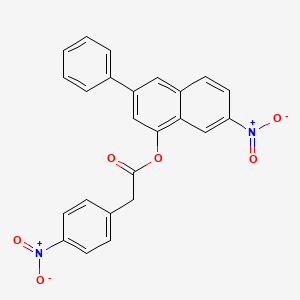
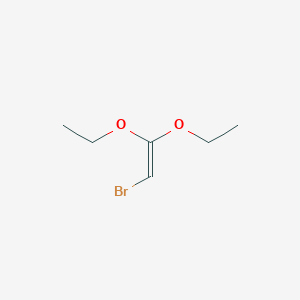
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
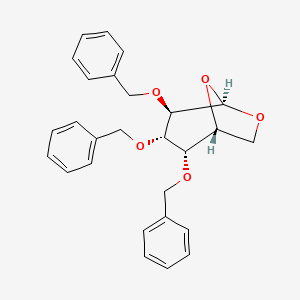
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
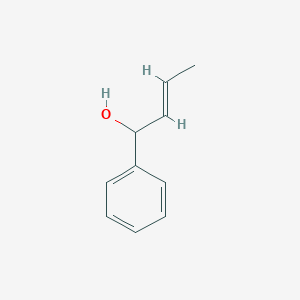
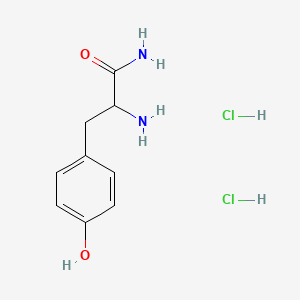
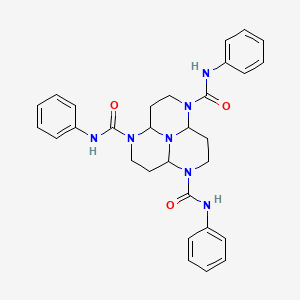
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
